"4-(1-Methylpiperidin-4-YL)benzoic acid" chemical properties
"4-(1-Methylpiperidin-4-YL)benzoic acid" chemical properties
An In-Depth Technical Guide to the Chemical Properties of 4-(1-Methylpiperidin-4-YL)benzoic acid
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(1-Methylpiperidin-4-YL)benzoic acid (CAS No. 281234-85-3). This bifunctional molecule, incorporating a rigid benzoic acid moiety and a saturated N-methylpiperidine ring, represents a valuable scaffold in medicinal chemistry and drug development. Its structure allows for versatile chemical modifications, making it an attractive building block for creating complex molecular architectures. This document details its physicochemical characteristics, proposes a viable synthetic pathway with a detailed experimental protocol, analyzes its spectroscopic signature, and discusses its reactivity and potential as a structural component in pharmacologically active agents. The content is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Chemical Identity and Core Properties
4-(1-Methylpiperidin-4-YL)benzoic acid is a derivative of benzoic acid substituted at the para position with a 1-methylpiperidin-4-yl group. The presence of both a carboxylic acid (a hydrogen bond donor and acceptor) and a tertiary amine (a basic, hydrogen bond acceptor) imparts unique physicochemical properties to the molecule.
Nomenclature and Identifiers
| Identifier | Value | Source |
| IUPAC Name | 4-(1-Methylpiperidin-4-yl)benzoic acid | [1] |
| CAS Number | 281234-85-3 | [1][] |
| Molecular Formula | C₁₃H₁₇NO₂ | [] |
| Molecular Weight | 219.28 g/mol | (Calculated) |
| SMILES | CN1CCC(CC1)C2=CC=C(C=C2)C(=O)O |
Physicochemical Properties
Quantitative experimental data for this specific compound is not widely published. The following table includes available data and predicted values based on its structure.
| Property | Value | Notes |
| Melting Point | Data not available | Expected to be a solid at room temperature. |
| Boiling Point | Data not available | High boiling point expected due to polar functional groups. |
| Solubility | Slightly soluble in water; soluble in organic solvents like methanol and DMSO. | The zwitterionic character at neutral pH may influence solubility. |
| pKa (Acidic) | ~4-5 | Predicted for the carboxylic acid group, similar to benzoic acid.[3] |
| pKa (Basic) | ~9-10 | Predicted for the tertiary amine of the piperidine ring. |
Synthesis and Characterization
While several suppliers list 4-(1-Methylpiperidin-4-YL)benzoic acid, detailed synthetic procedures in peer-reviewed literature are scarce.[1][] A logical and robust approach to its synthesis involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, which is well-suited for creating carbon-carbon bonds between aromatic and saturated rings with high functional group tolerance.
Proposed Synthetic Workflow
The synthesis can be envisioned via the coupling of a piperidine-derived organoboron reagent with a halogenated benzoic acid derivative, followed by N-alkylation. This multi-step process ensures high yields and purity.
Caption: Proposed synthetic workflow for 4-(1-Methylpiperidin-4-yl)benzoic acid.
Detailed Experimental Protocol
This protocol is a representative, scientifically grounded procedure and should be adapted and optimized under appropriate laboratory conditions.
Step 1: Synthesis of 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid
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To a reaction vessel, add 4-bromobenzoic acid (1.0 eq), 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.1 eq), and a 2M aqueous solution of sodium carbonate (3.0 eq).
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Sponge the mixture with argon for 15 minutes.
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Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) as the catalyst.
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Heat the reaction mixture to 90°C and stir for 12-16 hours, monitoring progress by TLC or LC-MS.
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Upon completion, cool the mixture to room temperature and acidify with 1M HCl to a pH of ~3-4.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to yield the Boc-protected intermediate.
Step 2: Synthesis of 4-(Piperidin-4-yl)benzoic acid
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Dissolve the product from Step 1 in dichloromethane (DCM).
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Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0°C.
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Allow the reaction to warm to room temperature and stir for 2-4 hours.
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Monitor the deprotection by TLC/LC-MS.
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Concentrate the mixture under reduced pressure. The resulting TFA salt can be used directly or neutralized with a mild base for further purification if necessary.
Step 3: Synthesis of 4-(1-Methylpiperidin-4-yl)benzoic acid
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Dissolve the 4-(Piperidin-4-yl)benzoic acid intermediate in a suitable solvent such as 1,2-dichloroethane (DCE).
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Add aqueous formaldehyde (1.5 eq).
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Stir for 1 hour, then add sodium triacetoxyborohydride (1.5 eq) portion-wise.
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Stir the reaction at room temperature for 12-18 hours.
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Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
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Extract the product with an appropriate solvent, dry the organic phase, and concentrate.
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Purify the final compound via recrystallization or chromatography to obtain 4-(1-Methylpiperidin-4-yl)benzoic acid.
Spectroscopic Profile (Predicted)
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¹H NMR: The spectrum is expected to show distinct signals. Protons on the benzene ring will appear as two doublets (an AA'BB' system) in the aromatic region (approx. 7.2-8.1 ppm). The proton at the C4 position of the piperidine ring will be a multiplet. The remaining piperidine protons will appear as complex multiplets in the aliphatic region (approx. 1.5-3.5 ppm). A sharp singlet corresponding to the N-methyl group will be present around 2.3-2.5 ppm. The carboxylic acid proton will appear as a broad singlet at >10 ppm, which is exchangeable with D₂O.
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¹³C NMR: The spectrum will show a signal for the carbonyl carbon around 167-170 ppm. Four distinct signals are expected in the aromatic region (approx. 125-150 ppm). The piperidine carbons and the N-methyl carbon will appear in the upfield region (approx. 30-60 ppm).
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Mass Spectrometry (ESI+): The expected molecular ion peak [M+H]⁺ would be at m/z 220.13.
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Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (a broad band from 2500-3300 cm⁻¹), the C=O stretch (approx. 1680-1710 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), and aliphatic C-H stretches (<3000 cm⁻¹).
Chemical Reactivity and Potential Applications
The molecule's two primary functional groups, the carboxylic acid and the tertiary amine, are the main sites of chemical reactivity. This dual functionality makes it a versatile building block.
Reactivity of Functional Groups
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Carboxylic Acid: This group can readily undergo standard transformations such as:
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Amidation: Coupling with primary or secondary amines using activating agents (e.g., HBTU, CDI) to form amides.
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Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via an activated intermediate to form esters.
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Reduction: Conversion to the corresponding primary alcohol using strong reducing agents like LiAlH₄.
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Tertiary Amine: The piperidine nitrogen is basic and can be protonated to form a quaternary ammonium salt. It serves as a key site for modulating the compound's solubility and pharmacokinetic properties.

